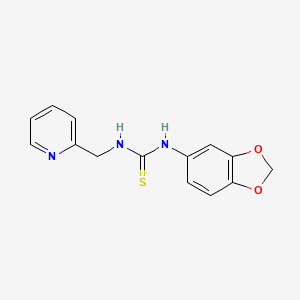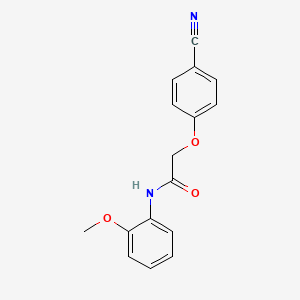
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione, also known as CC-1065 analog, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potent anti-tumor activity and has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves the formation of DNA adducts. The compound binds to the minor groove of DNA and forms covalent bonds with the guanine residues. This leads to the distortion of the DNA helix and the inhibition of DNA replication and transcription. The formation of DNA adducts also triggers the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione are primarily related to its anti-tumor activity. The compound has been shown to induce DNA damage and cell death in cancer cells, while having minimal effect on normal cells. The compound has also been shown to inhibit the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potent anti-tumor activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, the synthesis of this compound is complex and requires careful attention to the reaction conditions and purification steps to obtain a pure product. Additionally, the compound is highly toxic and must be handled with care.
Orientations Futures
There are several future directions for the study of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of analogs with improved pharmacological properties, such as higher potency and lower toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the use of this compound in combination with other anti-cancer agents is an area of active research. Finally, the development of targeted delivery systems for this compound could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process that includes the reaction of 2,4-dichlorophenylhydrazine with 3-chloro-4-fluorobenzaldehyde to form an intermediate product. This intermediate product is then reacted with 2-chloroacryloyl chloride to form the final product. The synthesis of this compound is complex and requires careful attention to the reaction conditions and purification steps to obtain a pure product.
Applications De Recherche Scientifique
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. The compound is known to exhibit potent anti-tumor activity, and its mechanism of action involves the formation of DNA adducts that lead to DNA damage and cell death. The compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
5-chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)8-2-4-12(17)11(16)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBXUWYLABOFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)








![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)